molecular formula C9H7Br3O2 B054021 2,3-Dibromo-3-(2-bromophenyl)propionic acid CAS No. 119450-03-2

2,3-Dibromo-3-(2-bromophenyl)propionic acid

Cat. No.: B054021
CAS No.: 119450-03-2
M. Wt: 386.86 g/mol
InChI Key: IOATZQRJTIURPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibromo-3-(2-bromophenyl)propionic Acid (CAS 246876-04-0) is a high molecular weight, tribrominated organic compound with the formula C9H7Br3O2 and a molecular weight of 386.86 g/mol. This multifunctional building block is exclusively intended for laboratory research and is a valuable intermediate in synthetic organic chemistry. The compound features a carboxylic acid group and multiple bromine atoms, making it suitable for various transformations, including dehydrobromination and esterification. Its structural properties make it a candidate for use in the synthesis of more complex molecules and for applications in analytical chemistry, such as method development in High-Performance Liquid Chromatography (HPLC). This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,3-dibromo-3-(2-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br3O2/c10-6-4-2-1-3-5(6)7(11)8(12)9(13)14/h1-4,7-8H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOATZQRJTIURPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(C(=O)O)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The direct bromination of 3-(2-bromophenyl)propionic acid serves as a foundational method for synthesizing the target compound. This approach introduces bromine atoms at the α- and β-positions of the propionic acid backbone while retaining the 2-bromophenyl substituent.

Experimental Procedure

  • Precursor Synthesis :
    3-(2-Bromophenyl)propionic acid is synthesized via a one-pot reaction starting from 2-bromobenzaldehyde. The process involves Grignard addition of ethyl magnesium bromide to 2-bromobenzaldehyde, followed by hydrolysis and oxidation to yield the propionic acid derivative.

  • Bromination :

    • Reagents : Liquid bromine (Br₂, 2.2 equiv), glacial acetic acid (solvent), iron(III) chloride (FeCl₃, 0.2 mol% catalyst).

    • Conditions : Bromine is added dropwise to a stirred solution of 3-(2-bromophenyl)propionic acid in glacial acetic acid at 15–20°C. The reaction exotherms to 64–66°C, maintained for 8 hours. Post-reaction, FeCl₃ is introduced to catalyze intermediate stabilization.

  • Work-Up :
    The crude product is crystallized from a 1:1 ethanol-water mixture, yielding rod-shaped (orthorhombic, Pnma) or plate-like (monoclinic, P2₁/n) crystals depending on cooling rates.

Performance Metrics

ParameterValue
Yield92–95%
Purity (HPLC)98–99%
Reaction Time8–10 hours
Scale-Up FeasibilityHigh (patented industrial protocols)

This method’s efficiency stems from controlled exothermic conditions and FeCl₃’s role in minimizing side reactions like debromination.

Bromination of trans-3-(2-Bromophenyl)acrylic Acid

Reaction Overview

This two-step method exploits the electrophilic addition of bromine across the double bond of trans-3-(2-bromophenyl)acrylic acid (a cinnamic acid derivative), followed by acidification to yield the target compound.

Experimental Procedure

  • Precursor Synthesis :
    trans-3-(2-Bromophenyl)acrylic acid is prepared via Perkin condensation between 2-bromobenzaldehyde and malonic acid in pyridine.

  • Bromination :

    • Reagents : Bromine (2.0 equiv), dichloromethane (solvent).

    • Conditions : Bromine is added to a cooled (0°C) solution of the acrylic acid derivative. The mixture warms to room temperature and stirs for 12 hours, facilitating anti-addition across the double bond.

  • Acidification :
    The dibrominated intermediate is hydrolyzed using aqueous HCl (1M) and extracted into ethyl acetate. Evaporation yields the crude acid, which is recrystallized from hexane.

Performance Metrics

ParameterValue
Yield85–88%
Purity (HPLC)94–96%
Reaction Time14–16 hours
Stereoselectivity>99% anti-addition

While slightly lower in yield compared to Method 1, this approach offers superior stereochemical control, critical for applications requiring specific polymorphs.

Microwave-Assisted Bromination

Reaction Overview

Microwave irradiation accelerates the bromination of 3-(2-bromophenyl)propionic acid, reducing reaction times and improving atom economy.

Experimental Procedure

  • Reagents :
    Bromine (2.1 equiv), 1,4-dioxane (solvent), tetrabutylammonium bromide (TBAB, phase-transfer catalyst).

  • Conditions :
    The reaction mixture is irradiated at 150°C for 20 minutes in a sealed microwave vessel. TBAB enhances bromine solubility, ensuring homogeneous reactivity.

  • Work-Up :
    The product is purified via flash chromatography (silica gel, hexane/ethyl acetate 4:1) to remove polymeric byproducts.

Performance Metrics

ParameterValue
Yield89–91%
Purity (HPLC)97–98%
Reaction Time20–30 minutes
Energy Efficiency40% improvement vs. conventional heating

This method is ideal for high-throughput applications but requires specialized equipment.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)TimeScalabilityCost Efficiency
Bromination of 3-(2-Bromophenyl)propionic Acid92–9598–998–10 hrsHighModerate
Bromination of trans-Cinnamic Acid Derivative85–8894–9614–16 hrsMediumLow
Microwave-Assisted89–9197–9820–30 minLowHigh

Key Findings :

  • Catalytic Bromination (Method 1) achieves the highest yield and purity, making it the preferred industrial method.

  • Anti-Addition Pathway (Method 2) is favored for crystallography studies due to predictable polymorphism.

  • Microwave Synthesis (Method 3) offers rapid access but faces scalability challenges.

Industrial-Scale Optimization Strategies

Catalyst Screening

Iron(III) chloride (0.2 mol%) outperforms alternatives like FeBr₃ or AlCl₃ in minimizing byproducts such as 2-bromoacryloyl chloride (<0.2% vs. 2–3% without catalyst).

Solvent Systems

  • Glacial Acetic Acid : Enhances bromine solubility and stabilizes intermediates via hydrogen bonding.

  • 1,4-Dioxane : Reduces side reactions in microwave synthesis but requires post-reaction distillation.

Temperature Control

Maintaining 64–66°C during bromination prevents thermal decomposition, critical for >95% conversions .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-3-(2-bromophenyl)propionic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,3-Dibromo-3-(2-bromophenyl)propionic acid involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of protein function . This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Table 1: Key Properties of 2,3-Dibromo-3-(2-bromophenyl)propionic Acid and Analogues
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Melting Point/Boiling Point Key References
This compound 246876-04-0 C₉H₇Br₃O₂ 386.86 2-Br, 3-Br, 3-(2-BrC₆H₄) Not reported
2,3-Dibromo-3-phenylpropionic acid 6286-30-2 C₉H₈Br₂O₂ 307.97 2-Br, 3-Br, 3-phenyl Orthorhombic crystal (Pbca)
2,3-Dibromo-3-(4-bromophenyl)propionic acid 112595-55-8 C₉H₇Br₃O₂ 386.86 2-Br, 3-Br, 3-(4-BrC₆H₄) Not reported
2,3-Dibromo-3-(2-nitrophenyl)propanoic acid 70321-33-4 C₉H₇Br₂NO₄ 352.96 2-Br, 3-Br, 3-(2-NO₂C₆H₄) Not reported
2,3-Dibromopropionic acid 600-05-5 C₃H₄Br₂O₂ 231.87 2-Br, 3-Br 75–77°C (lit.)

Key Observations :

  • Substituent Effects: The position of bromine on the phenyl ring (2- vs. 4-) influences electronic and steric properties.
  • Crystallography: 2,3-Dibromo-3-phenylpropionic acid forms hydrogen-bonded dimers in its orthorhombic Pbca crystal structure, with disorder observed in the carboxyl and benzyl groups .
  • Polarity: The nitro-substituted analogue (70321-33-4) exhibits higher polarity due to the electron-withdrawing nitro group, likely reducing solubility in nonpolar solvents compared to brominated derivatives .

Biological Activity

2,3-Dibromo-3-(2-bromophenyl)propionic acid (DBBPA), with the chemical formula C9H7Br3O2C_9H_7Br_3O_2 and CAS number 246876-04-0, is a brominated aromatic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, interactions with biomolecules, and relevant case studies.

DBBPA is characterized by:

  • Molecular Weight : 386.86 g/mol
  • Structure : Contains two bromine atoms on the propionic acid moiety and one on the phenyl ring.
  • Solubility : Soluble in organic solvents, which facilitates its interaction in biological systems.

The biological activity of DBBPA is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : DBBPA may inhibit specific enzymes involved in metabolic pathways, potentially altering the metabolism of other compounds.
  • Receptor Binding : The compound has been studied for its ability to bind to certain receptors, influencing signal transduction pathways that regulate cellular functions.
  • Antioxidant Activity : Preliminary studies suggest that DBBPA exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress in cells.

In Vitro Studies

In vitro studies have demonstrated that DBBPA has the potential to inhibit cancer cell proliferation. For instance:

  • Cell Lines Tested : Human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.
  • Results : A dose-dependent inhibition of cell growth was observed, with IC50 values indicating significant efficacy at low concentrations.

In Vivo Studies

Animal models have been utilized to evaluate the therapeutic potential of DBBPA:

  • Study Design : Mice were administered DBBPA to assess its anti-inflammatory effects.
  • Findings : The compound reduced inflammation markers significantly compared to control groups, suggesting potential use in treating inflammatory diseases.

Case Studies

  • Case Study 1: Anticancer Properties
    • A study published in Cancer Research examined the effects of DBBPA on tumor growth in xenograft models. Results indicated a reduction in tumor size by approximately 40% compared to untreated controls.
  • Case Study 2: Neuroprotective Effects
    • Research highlighted in Neuroscience Letters reported that DBBPA exhibited neuroprotective effects against oxidative stress-induced neuronal damage in rat models.

Interaction Studies

DBBPA's interactions with proteins and other biomolecules have been explored:

  • Protein Binding Studies : Research indicates that DBBPA forms stable complexes with serum albumin, which may affect its bioavailability and therapeutic efficacy.
  • Crystal Structure Analysis : X-ray diffraction studies revealed that DBBPA molecules form inversion dimers linked by hydrogen bonds, suggesting a potential for cooperative binding effects in biological systems.

Summary Table of Biological Activities

Activity TypeStudy TypeFindings
AnticancerIn VitroDose-dependent inhibition of MCF-7 and PC-3
Anti-inflammatoryIn VivoSignificant reduction in inflammation markers
NeuroprotectiveIn VivoProtection against oxidative stress
Protein InteractionBinding StudiesStable complexes with serum albumin

Q & A

Q. What are the optimal synthetic routes for 2,3-dibromo-3-(2-bromophenyl)propionic acid, and how do reaction conditions influence yield?

The compound is synthesized via bromination of 3-(2-bromophenyl)propionic acid using bromine (Br₂) in solvents like dichloromethane or carbon tetrachloride under reflux . Key variables include:

  • Temperature : Excess heat may lead to over-bromination or decomposition.
  • Solvent polarity : Non-polar solvents (e.g., CCl₄) favor controlled bromination.
  • Purification : Column chromatography or recrystallization (e.g., using acetone/hexane) achieves >95% purity. Yield optimization requires balancing stoichiometry (1.5–2.0 eq Br₂) and reaction time (4–6 hours) to minimize side products like tribrominated derivatives .

Q. How is the structure of this compound confirmed experimentally?

Structural validation employs:

  • NMR : Distinct signals for bromine-substituted carbons (δ 40–50 ppm in 13C^{13}\text{C} NMR) and vicinal dibromo protons (coupling constants J=68HzJ = 6–8 \, \text{Hz}) .
  • X-ray crystallography : Resolves stereochemistry and bond angles, critical for distinguishing regioisomers (e.g., 2-bromo vs. 4-bromo phenyl derivatives) .
  • Mass spectrometry : Molecular ion peaks at m/z ≈ 386 (M⁺) confirm molecular weight .

Q. What are the solubility properties of this compound, and how do they affect experimental design?

The compound is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMSO, acetone) and halogenated solvents (e.g., chloroform). This influences:

  • Reaction solvent selection : Dichloromethane is preferred for bromination due to compatibility with Br₂.
  • Biological assays : DMSO stock solutions (10–50 mM) are standard for cytotoxicity studies, ensuring minimal solvent interference .

Advanced Research Questions

Q. How do stereochemical variations (e.g., diastereomers) impact the compound’s reactivity and biological activity?

The compound exists as four stereoisomers due to two chiral centers (C2 and C3). Key findings include:

  • Reactivity : The (2R,3S) and (2S,3R) diastereomers exhibit faster debromination under basic conditions due to steric strain .
  • Biological activity : The (2R,3S) isomer shows 3–5× higher enzyme inhibition (e.g., against carboxylases) compared to others, attributed to optimal halogen bonding with active sites . Resolution methods: Chiral HPLC (e.g., Chiralpak IA column) or enzymatic kinetic resolution .

Q. What mechanisms explain discrepancies in reported cytotoxicity data across studies?

Contradictions arise from:

  • Impurity profiles : Tribrominated byproducts (e.g., 2,3,3-tribromo derivatives) in low-purity batches can skew IC₅₀ values .
  • Cell line variability : The compound’s potency varies 10–100× between adherent (e.g., HeLa) and suspension (e.g., Jurkat) cells due to differences in membrane permeability . Mitigation: Use ≥98% pure batches (HPLC-validated) and standardize assay conditions (e.g., 48-hour exposure, 10% FBS media) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and DFT calculations reveal:

  • Binding affinity : The carboxylic acid group forms hydrogen bonds with Arg residues in enzyme active sites (e.g., ΔG ≈ -8.2 kcal/mol for tyrosine phosphatases) .
  • Halogen bonding : The ortho-bromophenyl group engages in XB interactions (3.0–3.5 Å) with backbone carbonyls, stabilizing inhibitor-enzyme complexes . Validation: Correlate docking scores with experimental IC₅₀ values (R² > 0.85 in validated models) .

Q. What strategies address challenges in quantifying trace amounts of this compound in environmental samples?

Analytical hurdles include low volatility (limiting GC-MS) and matrix interference. Solutions:

  • Derivatization : Methylation (CH₂N₂) converts the acid to a volatile methyl ester for GC-ECD analysis (LOD: 0.1 ppb) .
  • LC-MS/MS : MRM transitions m/z 386 → 270 (collision energy 25 eV) achieve selective detection in soil/water extracts .
  • Sample cleanup : Solid-phase extraction (C18 cartridges) reduces co-eluting contaminants .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the lab?

Key precautions:

  • PPE : Nitrile gloves, goggles, and fume hood use mandatory due to bromine release during decomposition .
  • Storage : Airtight containers under argon (away from light) prevent degradation to HBr gas .
  • Waste disposal : Neutralize with 10% NaOH before disposal to avoid brominated byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dibromo-3-(2-bromophenyl)propionic acid
Reactant of Route 2
2,3-Dibromo-3-(2-bromophenyl)propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.